4-(Piperazin-1-yl)pyridin-2-ol hydrochloride
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Overview
Description
4-(Piperazin-1-yl)pyridin-2-ol hydrochloride is a chemical compound that features a piperazine ring attached to a pyridin-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)pyridin-2-ol hydrochloride typically involves the reaction of piperazine with pyridin-2-ol under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)pyridin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-diol derivatives, while reduction may produce piperazine derivatives with altered functional groups .
Scientific Research Applications
4-(Piperazin-1-yl)pyridin-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride: Used in biochemical research and drug development.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial activity and used in medicinal chemistry.
Uniqueness
4-(Piperazin-1-yl)pyridin-2-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14ClN3O |
---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-piperazin-1-yl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H |
InChI Key |
AETNDXBVUNRCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC=C2.Cl |
Origin of Product |
United States |
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